molecular formula C11H15NO3 B13631145 4,5,6-Trimethoxyindoline CAS No. 412030-11-6

4,5,6-Trimethoxyindoline

Cat. No.: B13631145
CAS No.: 412030-11-6
M. Wt: 209.24 g/mol
InChI Key: YDPQRCDAQLYQFO-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxyindoline is a chemical compound belonging to the indoline family, characterized by the presence of three methoxy groups attached to the indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethoxyindoline typically involves the methoxylation of indoline derivatives. One common method includes the reaction of indoline with methoxy reagents under controlled conditions. For instance, the Leimgruber–Batcho indole synthesis is a notable method for constructing indole derivatives, which can be further methoxylated to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trimethoxyindoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like bromine or chlorine under acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds.

Scientific Research Applications

4,5,6-Trimethoxyindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxyindoline involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in modulating its reactivity and binding affinity to biological targets. For instance, it may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4,5,6-Trimethoxyindoline-2,3-dione
  • 3,4,5-Trimethoxyamphetamine
  • 3,4,5-Trimethoxycinnamamide

Comparison: this compound is unique due to its specific substitution pattern on the indoline core, which imparts distinct chemical and biological properties.

Properties

CAS No.

412030-11-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4,5,6-trimethoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h6,12H,4-5H2,1-3H3

InChI Key

YDPQRCDAQLYQFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCNC2=C1)OC)OC

Origin of Product

United States

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